Methyl [(propan-2-yl)disulfanyl]acetate
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Overview
Description
Methyl [(propan-2-yl)disulfanyl]acetate: is an organic compound characterized by the presence of a disulfide bond and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis from Methyl Acetate and Propan-2-yl Disulfide:
Reactants: Methyl acetate and propan-2-yl disulfide.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: Methyl acetate is reacted with propan-2-yl disulfide under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane.
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Industrial Production Methods:
Large-scale Synthesis: Industrial production may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Hydrogen peroxide or other oxidizing agents.
Conditions: Mild to moderate temperatures.
Products: Oxidation of the disulfide bond can lead to the formation of sulfoxides or sulfones.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out at low temperatures.
Products: Reduction of the ester group can yield the corresponding alcohol.
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Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction can be carried out under basic or acidic conditions depending on the nucleophile.
Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl [(propan-2-yl)disulfanyl]acetate is used as a building block in the synthesis of more complex molecules. Its disulfide bond can be cleaved and reformed, making it useful in the construction of cyclic compounds and polymers.
Biology:
Biochemical Studies: The compound can be used to study disulfide bond formation and cleavage in proteins and peptides. It serves as a model compound for understanding redox processes in biological systems.
Medicine:
Drug Development: Due to its unique chemical properties, this compound is investigated for its potential as a prodrug. The disulfide bond can be cleaved in vivo to release active pharmaceutical ingredients.
Industry:
Materials Science: The compound is explored for its use in the development of new materials with specific properties such as elasticity, conductivity, and biocompatibility.
Mechanism of Action
Mechanism:
Disulfide Bond Cleavage: The disulfide bond in methyl [(propan-2-yl)disulfanyl]acetate can undergo cleavage through reduction or nucleophilic attack. This cleavage is crucial for its reactivity and applications.
Molecular Targets and Pathways: In biological systems, the compound can interact with thiol-containing proteins and enzymes, leading to the formation of mixed disulfides. This interaction can modulate the activity of these biomolecules and influence cellular redox states.
Comparison with Similar Compounds
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Ethyl [(propan-2-yl)disulfanyl]acetate:
- Similar structure but with an ethyl group instead of a methyl group.
- Exhibits similar reactivity and applications but may have different physical properties such as boiling point and solubility.
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Methyl [(butan-2-yl)disulfanyl]acetate:
- Similar structure but with a butan-2-yl group instead of a propan-2-yl group.
- May show different reactivity due to the increased steric hindrance.
Uniqueness:
Methyl [(propan-2-yl)disulfanyl]acetate: stands out due to its balance of reactivity and stability. The propan-2-yl group provides a moderate level of steric hindrance, making the compound sufficiently reactive for various applications while maintaining stability under standard conditions.
Properties
CAS No. |
91313-59-6 |
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Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
methyl 2-(propan-2-yldisulfanyl)acetate |
InChI |
InChI=1S/C6H12O2S2/c1-5(2)10-9-4-6(7)8-3/h5H,4H2,1-3H3 |
InChI Key |
INRDRMCPWXCFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSCC(=O)OC |
Origin of Product |
United States |
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